2-Fluorophenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

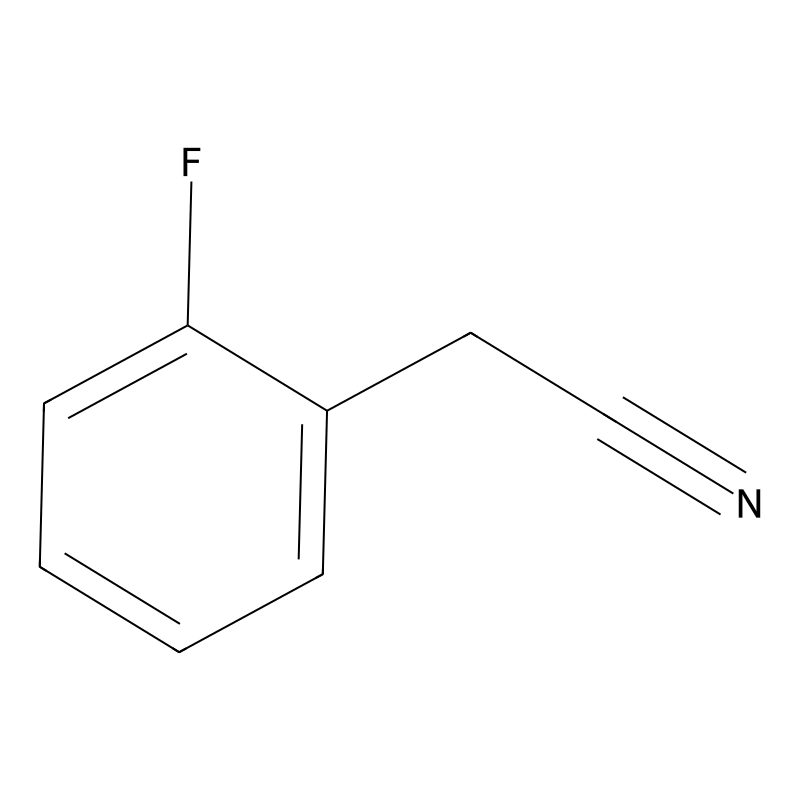

2-Fluorophenylacetonitrile is an organic compound with the molecular formula CHFN. It features a fluorine atom attached to a phenyl group, which is further connected to an acetonitrile functional group. This compound is recognized for its utility in various chemical syntheses and biological applications. The presence of the fluorine atom enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

Currently, there is no scientific research readily available on the specific mechanism of action of 2-F-Ph-ACN in biological systems.

- Moderately toxic: Avoid inhalation, ingestion, and skin contact.

- Flammable: Keep away from heat sources and open flames.

- Irritating: May cause irritation to eyes, skin, and respiratory system.

Synthesis of Pharmaceuticals:

2-F-Ph-ACN can serve as a building block for the synthesis of various heterocyclic compounds, which are a class of organic molecules with a ring structure containing at least one atom other than carbon. These heterocyclic compounds can possess diverse biological activities, making them potential candidates for drug discovery. For instance, a study published in the journal Molecules described the use of 2-F-Ph-ACN in the synthesis of novel pyrazole derivatives, which are a type of heterocyclic compound exhibiting promising anti-inflammatory and analgesic properties [].

Development of Functional Materials:

The presence of the fluorine atom and the nitrile group in 2-F-Ph-ACN can impart specific properties to the molecules it helps create. This makes it potentially useful in the development of functional materials with tailored properties for various applications. For example, research published in the journal Tetrahedron Letters explored the use of 2-F-Ph-ACN in the synthesis of new fluorinated Schiff bases, which are a class of compounds with potential applications in organic light-emitting diodes (OLEDs) [].

- Nucleophilic Substitution Reactions: The nitrile group can undergo nucleophilic attack, allowing for the synthesis of various derivatives.

- Grignard Reactions: It has been effectively used in reactions with Grignard reagents to produce indoles with yields ranging from 45% to 95% .

- Catalyzed Reactions: Nickel-catalyzed direct substitution reactions involving this compound have been explored, demonstrating its versatility in synthetic chemistry .

Several methods exist for synthesizing 2-fluorophenylacetonitrile:

- Reaction of o-Fluorobenzyl Bromide with Sodium Cyanide: This method involves the nucleophilic substitution of bromide by cyanide, resulting in the formation of 2-fluorophenylacetonitrile .

- Dialkylation Techniques: The compound can be synthesized through dialkylation processes where appropriate precursors are reacted under controlled conditions to yield high purity products .

- Direct Fluorination Methods: Fluorination of phenylacetonitriles can also yield 2-fluorophenylacetonitrile under specific conditions.

2-Fluorophenylacetonitrile is utilized in various fields:

- Organic Synthesis: It serves as an important building block for synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound may be explored for developing new materials with specific properties due to its unique chemical structure.

- Research and Development: It is often used in laboratories for synthesizing more complex organic molecules.

Interaction studies involving 2-fluorophenylacetonitrile primarily focus on its reactivity with nucleophiles and electrophiles. Its ability to participate in substitution reactions makes it a subject of interest for developing new compounds with desired biological activities. Additionally, studies on its interactions with biological macromolecules could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 2-fluorophenylacetonitrile, each exhibiting unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chlorophenylacetonitrile | CHClN | Chlorine substituent may alter biological activity. |

| Benzyl Nitrile | CHN | Lacks fluorine; used primarily as a solvent or intermediate. |

| 4-Fluorophenylacetonitrile | CHFN | Fluorine at para position; may exhibit different reactivity patterns. |

| 3-Fluorophenylacetonitrile | CHFN | Fluorine at meta position; potential differences in polarity and reactivity. |

The uniqueness of 2-fluorophenylacetonitrile lies in its specific positioning of the fluorine atom, which influences its electronic properties and reactivity compared to similar compounds. This positioning can significantly affect both chemical behavior and biological interactions, making it a compound of interest in both synthetic and medicinal chemistry contexts.

XLogP3

Boiling Point

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant